molecular formula C39H39FN2O7 B588051 5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine CAS No. 141120-64-1

5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine

Cat. No. B588051
M. Wt: 666.746
InChI Key: NMFFSMYLAOGYMI-BMPTZRATSA-N
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Description

The compound “5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine” is a chemically modified nucleoside. It is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is a standard protecting group for the 5’-hydroxy function in oligonucleotide synthesis .


Synthesis Analysis

The synthesis of this compound involves the protection of the 5’-hydroxy function of the nucleoside, which is a mandatory step in all methods of oligonucleotide synthesis . The DMTr group has proven its value in automated solid-phase deoxyribooligonucleotide synthesis . The 2,4,6-trimethylphenyl (TMP) protected 2’-OMe-U derivative is a convertible nucleoside and reaction with ammonia leads to the 5-fluoro-dC analogue .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is attached to the 5’-hydroxy function of the nucleoside .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in oligonucleotide synthesis. The DMTr group is used as a protecting group for the 5’-hydroxy function and can be removed under specific conditions . The TMP protected 2’-OMe-U derivative can react with ammonia to yield the 5-fluoro-dC analogue .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the DMTr group, a fluorine atom, and a trimethylphenyl group contribute to its reactivity and stability .

Future Directions

The use of this compound in oligonucleotide synthesis and its potential applications in therapeutic, diagnostic, research, and nanomaterials applications could be areas of future exploration .

properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFSMYLAOGYMI-BMPTZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine

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